7,8-Dihydroxyoctadeca-9,12-dienoic acid
Description
Properties
Molecular Formula |
C18H32O4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
7,8-dihydroxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-7-8-10-13-16(19)17(20)14-11-9-12-15-18(21)22/h6-7,10,13,16-17,19-20H,2-5,8-9,11-12,14-15H2,1H3,(H,21,22) |
InChI Key |
NMONGVDUESEHOK-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CC(C(CCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC=CCC=CC(C(CCCCCC(=O)O)O)O |
Synonyms |
7,8-diHODE 7,8-dihydroxylinoleic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Hydroxylation Patterns
5,8-Dihydroxyoctadeca-9,12-dienoic Acid (5,8-DiHODE)
- Structure : Hydroxyl groups at C5 and C8, with C9 and C12 double bonds.
- Source : Detected in microbial cross-feeding interactions involving Bacillus and Aspergillus ().
- Key Difference : The shifted hydroxylation (C5 vs. C7) may alter its interaction with enzymes or receptors compared to 7,8-DiHODE.
9-Hydroxyoctadeca-10,12-dienoic Acid
Mono-Hydroxy Derivatives
(8S)-Hydroxyoctadeca-9,12-dienoic Acid
- Structure : Single hydroxyl group at C8, with C9 and C12 double bonds.
- Source : Derived from Allium tuberosum ().
- Key Difference : Lacks the second hydroxyl group of 7,8-DiHODE, which may reduce hydrogen-bonding capacity and alter target specificity.
Laetisaric Acid (8R-Hydroxyoctadeca-9,12-dienoic Acid)
Epoxy and Trihydroxy Derivatives
cis,cis-15(R),16(S)-Epoxyoctadeca-9,12-dienoic Acid
- Structure : Epoxide group at C15 and C16, retaining C9 and C12 double bonds.
- Source : Synthesized enzymatically via fungal peroxygenases ().
- Activity : Used as a bio-based chemical precursor; high regioselectivity (99%) and enantiomeric excess (80–83%) ().
- Key Difference : Epoxide functional group introduces electrophilic reactivity absent in dihydroxy analogs.
9,10,13-Trihydroxyoctadec-11-enoic Acid (9,10,13-TriHOME)
- Structure : Three hydroxyl groups at C9, C10, and C13, with a single double bond at C11.
- Source : Found in microbial systems ().
- Activity : Implicated in oxidative stress responses; additional hydroxyl groups enhance solubility but may reduce bioavailability ().
(9Z,12Z)-Octadeca-9,12-dienoic Acid (Linoleic Acid)
- Structure: No hydroxyl groups; conjugated double bonds at C9 and C12.
- Source : Ubiquitous in plants (e.g., Eichhornia crassipes, Iris species) ().
- Activity : Anti-mycobacterial activity against Mycobacterium tuberculosis (MIC: 200 μg/mL) ().
- Key Difference : Lack of oxygenation limits its role as a signaling molecule compared to hydroxylated derivatives.
Preparation Methods
Epoxidation-Hydrolysis Route
7,8-DiHODE is synthesized from linoleic acid via a two-step process:
-
Epoxidation : Linoleic acid is treated with meta-chloroperbenzoic acid (mCPBA) to form 9,10- and 12,13-epoxyoctadecadienoic acids. The 9,10-epoxide (coronaric acid) is isolated using silica gel chromatography.
-
Acid-Catalyzed Hydrolysis : The epoxide is hydrolyzed under acidic conditions (H₂SO₄, H₂O/THF) to yield 7,8-DiHODE. Stereochemical control is achieved using chiral catalysts, such as Jacobsen’s salen-Co(III), to favor the (7S,8S) configuration.
Key Data :
-
Starting material: Linoleic acid (≥98% purity, Sigma-Aldrich).
-
Epoxidation yield: 72–85% (HPLC analysis).
-
Hydrolysis yield: 68% (¹H NMR quantification).
Sharpless Asymmetric Dihydroxylation
Linoleic acid is subjected to Sharpless asymmetric dihydroxylation using AD-mix-β (OsO₄, K₃Fe(CN)₆, K₂CO₃) to install hydroxyl groups at C7 and C8. The reaction proceeds with high enantioselectivity (ee >90%), yielding (7S,8S)-DiHODE. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
Enzymatic and Chemoenzymatic Approaches
Lipoxygenase-Mediated Oxidation
Fungal dioxygenases, such as PpoC from Coprinopsis cinerea, catalyze the conversion of linoleic acid to 10(S)-hydroperoxyoctadecadienoic acid (10-HPODE). Subsequent reduction by peroxidases or glutathione peroxidases yields 7,8-DiHODE. This method mimics natural oxylipin pathways but requires cofactor regeneration systems for large-scale production.
Cytochrome P450 Catalysis
Recombinant CYP102A1 (P450BM3) mutants engineered for dihydroxylation activity convert linoleic acid to 7,8-DiHODE with 65% conversion efficiency. Reaction conditions (pH 7.4, 30°C, NADPH regeneration) optimize enzyme activity and product yield.
Comparative Analysis of Preparation Methods
Q & A
Q. How can researchers address reproducibility challenges in lipid extraction and quantification?
- Methodological Answer : Standardize protocols using validated lipid extraction kits (e.g., Bligh-Dyer) and spike internal standards (e.g., deuterated analogs). Participate in inter-laboratory comparisons and report data in adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
